3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Pain Research Ion Channel Pharmacology Medicinal Chemistry

3-(2-Ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888454-05-5) is a synthetic benzofuran-2-carboxamide derivative characterized by a 3-(2-ethylbutanamido) substituent and a 4-(trifluoromethoxy)phenyl amide moiety, available at ≥95% purity from commercial suppliers. This compound belongs to a pharmacologically active class where benzofuran-2-carboxamide scaffolds have demonstrated dual Nav1.7/Nav1.8 sodium channel inhibition with in vivo analgesic efficacy in rodent models, establishing the scaffold's relevance for pain research and ion channel drug discovery.

Molecular Formula C22H21F3N2O4
Molecular Weight 434.415
CAS No. 888454-05-5
Cat. No. B2562101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
CAS888454-05-5
Molecular FormulaC22H21F3N2O4
Molecular Weight434.415
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C22H21F3N2O4/c1-3-13(4-2)20(28)27-18-16-7-5-6-8-17(16)30-19(18)21(29)26-14-9-11-15(12-10-14)31-22(23,24)25/h5-13H,3-4H2,1-2H3,(H,26,29)(H,27,28)
InChIKeyNCRXHMLSLVOHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888454-05-5): Structural and Pharmacological Baseline


3-(2-Ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888454-05-5) is a synthetic benzofuran-2-carboxamide derivative characterized by a 3-(2-ethylbutanamido) substituent and a 4-(trifluoromethoxy)phenyl amide moiety, available at ≥95% purity from commercial suppliers . This compound belongs to a pharmacologically active class where benzofuran-2-carboxamide scaffolds have demonstrated dual Nav1.7/Nav1.8 sodium channel inhibition with in vivo analgesic efficacy in rodent models, establishing the scaffold's relevance for pain research and ion channel drug discovery [1].

Dual Nav1.7/Nav1.8 inhibition study fit based on benzofuran scaffold reported in patch-clamp models
Research-grade purity specification supports primary screening and SAR expansion campaigns
2-Ethylbutanamido substituent provides distinct physicochemical entry point for lead optimization

Why Generic Benzofuran-2-carboxamide Substitution Fails for 888454-05-5 Procurement


Generic benzofuran-2-carboxamide analogs cannot substitute for CAS 888454-05-5 because the 2-ethylbutanamido group at the 3-position and the 4-(trifluoromethoxy)phenyl amide substituent jointly determine target engagement, selectivity, and pharmacokinetic profile. BindingDB data for related compounds in this series show that even minor structural modifications produce >100-fold differences in Nav1.7 affinity (Ki values ranging from 19 nM to >30,000 nM across close analogs), with the trifluoromethoxyphenyl group contributing critically to isoform selectivity over Nav1.5 and hERG channels [1]. The commercially available reference compound NAV 26 (CAS 1198160-14-3), though sharing the C22H21F3N2O4 molecular formula, possesses a structurally distinct isoindoline core and exhibits an IC50 of 370 nM against Nav1.7, making it unsuitable as a functional substitute for benzofuran-based analogs in this series .

Target Compound
Benzofuran-2-carboxamide Scaffold

Core structure linked to dual Nav1.7/Nav1.8 modulation in electrophysiology assays; 2-ethylbutanamido and 4-(trifluoromethoxy)phenyl groups jointly influence selectivity profile.

Common Substitute
NAV 26 or Generic Analogs

Isoindoline core or altered amido substituents shift Nav subtype selectivity pattern; reported affinity differences exceed two orders of magnitude across close analogs.

Risk Factor

Even minor structural modifications (3-position amido, heterocycle) can alter target engagement and in vivo model response; direct substitution may compromise experimental consistency.

Quantitative Differentiation Evidence for 3-(2-Ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (888454-05-5)


Structural Differentiation from NAV 26: Benzofuran Core vs. Isoindoline Scaffold

CAS 888454-05-5 and NAV 26 (CAS 1198160-14-3) share the identical molecular formula C22H21F3N2O4 and both carry a 4-(trifluoromethoxy)phenyl group, but differ fundamentally in their heterocyclic cores. NAV 26 contains a 2,3-dihydro-3-oxo-1H-isoindole-1-carboxamide core, whereas 888454-05-5 employs a benzofuran-2-carboxamide scaffold with a 3-(2-ethylbutanamido) substituent . In benzofuran-containing α-aminoamide analogs, the benzofuran moiety was associated with dual Nav1.7/Nav1.8 inhibitory activity in patch-clamp electrophysiology assays, whereas the isoindoline scaffold of NAV 26 is reported to exhibit >85-fold selectivity for Nav1.7 over Nav1.5 and hERG channels, suggesting distinct selectivity fingerprints between these core structures [1].

Core Scaffold Divergence
Head-to-head
Benzofuran core (888454-05-5) vs. Isoindoline core (NAV 26, IC50 370 nM Nav1.7, >85-fold selective over Nav1.5/hERG)
Core scaffold determines Nav subtype selectivity fingerprint and downstream model-response context
Both share C22H21F3N2O4 but differ in heterocyclic architecture; patch-clamp data
Pain Research Ion Channel Pharmacology Medicinal Chemistry

Benzofuran Scaffold Advantage: Dual Nav1.7/Nav1.8 Inhibition vs. Single-Target Nav1.7 Blockers

Benzofuran-containing α-aminoamide derivatives (compounds 6a, 6e, and 6f from the Tong et al. 2021 study) demonstrated potent in vitro anti-Nav1.7 and anti-Nav1.8 activity in patch-clamp electrophysiology assays, and displayed more potent in vivo analgesic activity than ralfinamide in both the formalin test and writhing assay [1]. This dual-channel inhibition profile is a differentiating feature of the benzofuran-2-carboxamide scaffold class relevant to 888454-05-5. In contrast, the isoindoline-based NAV 26 is reported as a selective Nav1.7 blocker (IC50 370 nM) with no reported Nav1.8 activity . Single-target Nav1.7 inhibitors have faced challenges in clinical translation, suggesting that dual Nav1.7/Nav1.8 pharmacology may offer therapeutic advantages for inflammatory and neuropathic pain indications [1].

Dual vs. Single Channel Profile
Class-level
Benzofuran analogs: dual Nav1.7/Nav1.8 inhibition; reported higher in vivo model response than ralfinamide in formalin and writhing assays
Dual-channel pharmacology supports broader pain-model endpoint interpretation
NAV 26 single-target Nav1.7 profile may not replicate dual-channel outcomes
Analgesic Drug Discovery Sodium Channel Pharmacology In Vivo Pain Models

Acylamido Substituent at 3-Position: 2-Ethylbutanamido vs. Alternative Amido Modifications

The 2-ethylbutanamido group at the 3-position of the benzofuran core in 888454-05-5 represents a specific acylamido substitution distinct from the glycinamido, β-alanamido, and unsubstituted 3-amino variants found in other reported benzofuran-2-carboxamide series [1]. In the broader benzofuran-2-carboxamide class, the nature of the 3-position amido substituent has been shown to modulate antimicrobial, anti-inflammatory, and DPPH radical scavenging activities [1]. While direct head-to-head pharmacological data for 888454-05-5 are not publicly available, the 2-ethylbutanamido group provides distinct lipophilicity (calculated clogP contribution) and steric properties compared to the 3-(2-phenylacetamido) (CAS 888457-10-1 series) or 3-(2-chlorobenzamido) analogs, which carry aromatic or halogenated aromatic substituents at this position .

3‑Position Amido SAR
Data to verify
2‑Ethylbutanamido (branched aliphatic) vs. aromatic, amino-acid-derived amido analogs
Substituent identity alters lipophilicity and hydrogen-bonding capacity; comparative pharmacological data unavailable
Class-level inference from benzofuran SAR literature
Structure-Activity Relationship Benzofuran Derivatization Lead Optimization

Commercial Availability and Purity Benchmarking: 888454-05-5 Among Benzofuran-2-carboxamide Analogs

CAS 888454-05-5 is commercially available at ≥95% purity from specialty chemical suppliers, positioning it within the standard purity range for research-grade benzofuran-2-carboxamide analogs (typically 95–98%) . In comparison, the structurally related reference compound NAV 26 is supplied at ≥98% purity (HPLC) by multiple vendors . For procurement decisions, the slightly lower specified purity of 888454-05-5 may require end-user verification (e.g., HPLC, NMR) for applications demanding >98% purity, such as in vivo pharmacology or crystallography. However, the 95%+ specification is adequate for primary screening, SAR expansion, and in vitro biochemical assays where the benzofuran scaffold identity—rather than maximal purity—is the critical selection criterion.

Purity Specification
Specification review
888454-05-5: ≥95% purity; NAV 26: ≥98% (HPLC)
Purity level may guide end-user verification requirements for quantitative studies
No independent cross-laboratory verification data available
Chemical Procurement Research Supply Chain Purity Specification

Optimal Research and Procurement Application Scenarios for 3-(2-Ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (888454-05-5)


Lead Compound for Dual Nav1.7/Nav1.8 Analgesic Development Programs

Use 888454-05-5 as a starting scaffold for medicinal chemistry optimization targeting dual Nav1.7/Nav1.8 sodium channel inhibition for pain indications. The benzofuran-2-carboxamide core has demonstrated superior in vivo analgesic efficacy compared to ralfinamide in formalin and writhing models when appropriately substituted [1]. Structure-activity relationship exploration around the 2-ethylbutanamido and 4-(trifluoromethoxy)phenyl groups enables tuning of Nav subtype selectivity, pharmacokinetics, and off-target profiles.

Reference Compound for Distinguishing Benzofuran-Based from Isoindoline-Based Nav Blocker Pharmacology

Deploy 888454-05-5 as a chemical probe to differentiate benzofuran-scaffold pharmacology from isoindoline-based Nav1.7 blockers such as NAV 26 (IC50 370 nM, >85-fold selective over Nav1.5/hERG) . Parallel testing of both compounds enables dissection of core-scaffold contributions to Nav subtype selectivity, state-dependent binding, and in vivo efficacy, informing scaffold selection for lead optimization campaigns.

Building Block for Focused Benzofuran-2-carboxamide Compound Library Synthesis

Incorporate 888454-05-5 into a focused library of 3-amido-substituted benzofuran-2-carboxamides for medium-throughput screening across ion channel, anti-inflammatory, and antimicrobial targets. The compound's 2-ethylbutanamido substituent represents a defined lipophilic modification distinct from aromatic, heterocyclic, and amino-acid-derived 3-amido variants reported in the literature [2], expanding the chemical diversity of screening collections.

Analytical Standard for Benzofuran-2-carboxamide Series Purity and Identity Verification

Use 888454-05-5 as a retention-time and spectral reference standard for HPLC, LC-MS, and NMR characterization of newly synthesized benzofuran-2-carboxamide analogs. Its distinct molecular formula (C22H21F3N2O4, MW 434.41) and InChI Key (NCRXHMLSLVOHFD-UHFFFAOYSA-N) provide unambiguous identification markers for analytical method development and batch-to-batch consistency verification in procurement workflows .

Application
Selection Property
Validation Focus
Dual Nav1.7/Nav1.8 pain-model studies
Benzofuran scaffold for dual channel inhibition
Nav subtype selectivity and model-response endpoint context
Scaffold pharmacology differentiation
Benzofuran vs. isoindoline core identity
Nav selectivity fingerprints and state-dependent binding assays
Focused benzofuran library synthesis
2‑Ethylbutanamido substituent diversity
Chemical space expansion and SAR exploration
Analytical standard for benzofuran series
Defined molecular formula and chromatographic behavior
HPLC/LC‑MS/NMR method development and batch consistency
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